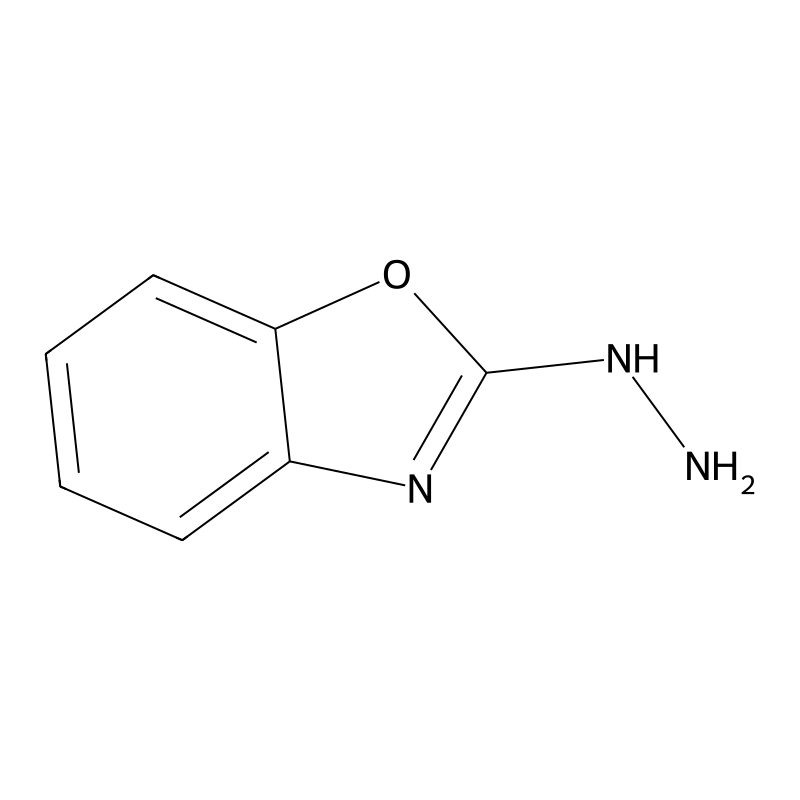

2-Hydrazino-1,3-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis

2-HBX can be synthesized through various methods, including the reaction of o-aminophenol with hydrazine hydrate [].

Potential Applications in Material Science

- Corrosion inhibition: Studies suggest that 2-HBX exhibits corrosion inhibition properties for various metals, including mild steel, copper, and aluminum []. This makes it a potential candidate for developing new anti-corrosion coatings or additives.

Potential Applications in Life Sciences

2-Hydrazino-1,3-benzoxazole is an organic compound characterized by a benzoxazole ring substituted with a hydrazine group at the 2-position. The molecular formula is C7H8N4O, and it features a heterocyclic structure that contributes to its chemical reactivity and biological properties. The compound is notable for its potential applications in medicinal chemistry due to its unique structural attributes.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis .

- Cyclization Reactions: The compound can participate in oxidative cyclization reactions, leading to the formation of more complex heterocyclic structures .

- Diazotization: Under specific conditions, it can be subjected to diazotization, resulting in the formation of tetrazole derivatives .

Research indicates that 2-hydrazino-1,3-benzoxazole exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens .

- Cytotoxic Effects: Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, making them potential candidates for anticancer therapies .

- Enzyme Inhibition: Some derivatives act as enzyme inhibitors, which may be beneficial in treating diseases related to enzyme dysfunction .

Several methods have been developed for synthesizing 2-hydrazino-1,3-benzoxazole:

- Condensation Reactions: The compound can be synthesized through condensation reactions between 2-chlorobenzoxazole and hydrazine hydrate under acidic conditions .

- Mechanochemical Methods: Recent advancements include mechanochemical synthesis techniques that utilize ball milling to achieve high yields of hydrazone derivatives from hydrazines and carbonyl compounds .

- Catalytic Approaches: Novel catalytic systems have been employed to facilitate the synthesis of benzoxazole derivatives from simpler precursors .

2-Hydrazino-1,3-benzoxazole and its derivatives have several applications:

- Pharmaceutical Development: Due to their biological activities, these compounds are being explored as potential drugs for treating infections and cancer.

- Chemical Synthesis: They serve as intermediates in the synthesis of more complex heterocyclic compounds used in various chemical applications.

- Research Tools: The compound is utilized in proteomics research for studying protein interactions and functions .

Interaction studies involving 2-hydrazino-1,3-benzoxazole focus on its binding affinities and mechanisms of action:

- Protein Binding Studies: Research has examined how this compound interacts with specific proteins and enzymes, providing insights into its potential therapeutic targets .

- In Vitro Assays: Various in vitro assays have been conducted to evaluate the efficacy of the compound against microbial strains and cancer cell lines .

Several compounds share structural similarities with 2-hydrazino-1,3-benzoxazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 6-Chloro-2-hydrazino-1,3-benzoxazole | Halogenated Benzoxazole | Antimicrobial properties |

| 2-Hydrazinylbenzothiazole | Benzothiazole | Anticancer activity |

| 2-Hydrazinylpyrazine | Pyrazine | Antimicrobial and anti-inflammatory |

| 5-Amino-1,3-benzoxazole | Amino-substituted Benzoxazole | Antioxidant properties |

The uniqueness of 2-hydrazino-1,3-benzoxazole lies in its specific hydrazine substitution on the benzoxazole ring, which enhances its biological activity compared to other similar compounds.

Cyclocondensation Strategies Involving 2-Aminophenol Precursors

The synthesis of 2-hydrazino-1,3-benzoxazole commonly begins with the formation of the benzoxazole core structure, which is frequently accomplished through cyclocondensation reactions involving 2-aminophenol. These reactions are fundamental to establishing the heterocyclic foundation upon which further functionalization occurs. The benzoxazole scaffold can be constructed through several strategic approaches involving 2-aminophenol as a key precursor.

One prevalent synthetic route involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. This reaction typically proceeds through the formation of an amide intermediate, followed by cyclodehydration to yield the benzoxazole heterocycle. The reaction can be catalyzed by various Lewis acids, with polyphosphoric acid (PPA) serving as a common catalyst and dehydrating agent.

Another effective approach utilizes the condensation of 2-aminophenol with aldehydes in the presence of appropriate catalysts. This method has been optimized using various catalytic systems, including nickel-supported silica (Ni-SiO₂), which has demonstrated excellent yields of up to 98% within 1.5 hours under mild conditions. The reaction proceeds efficiently in ethanol as a solvent, offering an environmentally favorable approach to benzoxazole synthesis.

A notable adaptation of the aldehyde-based approach employs phospho sulfonic acid (PSA) as a catalyst, which provides excellent yields while adhering to principles of green chemistry. Additionally, the use of ZrCl₄ as a catalyst in the multicomponent reaction of catechols, aldehydes, and ammonium acetate represents a recent advancement in benzoxazole synthesis, allowing access to a wide range of benzoxazoles with yields up to 97%.

The synthesis of the benzoxazole core can also be accomplished through the reaction of catechols with primary amines under aerobic oxidation conditions. This method has been refined using vitamin B₁₂ as a nontoxic and natural catalyst, with ambient air serving as the oxidant in water as a green solvent. This approach aligns with sustainable chemistry principles while providing good yields of the desired benzoxazole products.

Hydrazine-Mediated Functionalization of Benzoxazole Scaffolds

The introduction of the hydrazino functionality at the 2-position of the benzoxazole ring typically employs hydrazine hydrate as the nucleophilic reagent. The most direct route to 2-hydrazino-1,3-benzoxazole involves the nucleophilic substitution of a suitable leaving group at the 2-position of a preformed benzoxazole.

A well-established method involves the reaction of 2-chlorobenzoxazole with hydrazine hydrate, which proceeds efficiently to yield 2-hydrazino-1,3-benzoxazole. This displacement reaction occurs readily due to the electrophilic nature of the 2-position in benzoxazoles, where nucleophilic attack by hydrazine hydrate results in the substitution of the chlorine atom.

Alternatively, 2-hydrazino-1,3-benzoxazole can be prepared from 2-mercaptobenzoxazole through a two-step process. First, 2-mercaptobenzoxazole is treated with hydrazine hydrate in alcoholic solvent to yield the corresponding hydrazine derivative. This method provides a viable alternative when 2-chlorobenzoxazole is not readily available.

The reaction conditions for hydrazine functionalization typically involve alcoholic solvents such as ethanol, with the reaction proceeding under reflux conditions for several hours. The progress of the reaction can be monitored by thin-layer chromatography, and the product can be isolated by filtration or recrystallization.

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoxazole | Hydrazine hydrate | Ethanol, reflux, 3-4 h | 85-90 | |

| 2-Mercaptobenzoxazole | Hydrazine hydrate | Ethanol, reflux, 4-6 h | 80-85 |

The obtained 2-hydrazino-1,3-benzoxazole serves as a versatile synthetic intermediate for the preparation of a wide range of heterocyclic compounds. Its reactivity is primarily attributed to the nucleophilicity of the hydrazino group, which readily undergoes condensation reactions with carbonyl compounds, as well as cyclization reactions leading to various nitrogen-containing heterocycles.

Solvent Systems and Catalytic Optimization for Yield Enhancement

The efficiency of 2-hydrazino-1,3-benzoxazole synthesis is significantly influenced by the choice of solvent systems and catalysts employed during the reaction process. Optimization of these parameters has been a focus of research to enhance yields and improve reaction kinetics.

Ethanol has emerged as a preferred solvent for both benzoxazole formation and subsequent hydrazine functionalization due to its protic nature, which facilitates nucleophilic substitution reactions. The use of ethanol aligns with green chemistry principles while providing good solubility for both organic substrates and hydrazine hydrate. Other alcoholic solvents such as methanol and isopropanol have also been employed, though ethanol typically offers the best balance of reactivity and environmental considerations.

Polarity plays a crucial role in the efficiency of these reactions. Studies comparing various solvents for benzoxazole synthesis have demonstrated that polar protic solvents generally outperform non-polar alternatives. For example, when synthesizing benzoxazoles from 2-aminophenol and aldehydes, trichloromethane and acetonitrile showed lower yields compared to ethanol under otherwise identical conditions.

Catalytic systems have been extensively optimized to enhance the synthesis of benzoxazole precursors. Nickel-supported silica (Ni-SiO₂) has demonstrated excellent catalytic activity, with 20 mol% loading providing optimal results for benzoxazole formation. This catalytic system operates effectively at ambient temperature, offering energy efficiency alongside high yields.

| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| No catalyst | - | EtOH | 24 | 0 | |

| Ni-SiO₂ | 5 | EtOH | 1.5 | 55 | |

| Ni-SiO₂ | 10 | EtOH | 1.5 | 70 | |

| Ni-SiO₂ | 20 | EtOH | 1.5 | 98 | |

| Ni-SiO₂ | 25 | EtOH | 1.5 | 98 | |

| ZrCl₄ | 10 | EtOH | 1-3 | 85-97 |

Recent innovations include the use of zirconium-based catalysts, particularly ZrCl₄, which has demonstrated excellent activity in multicomponent reactions leading to benzoxazole formation. ZrCl₄ offers advantages in terms of low toxicity and high stability to water and oxygen, making it an attractive catalyst for sustainable synthesis approaches.

For the specific transformation of 2-chlorobenzoxazole or 2-mercaptobenzoxazole to 2-hydrazino-1,3-benzoxazole, catalyst-free conditions are often sufficient, with the reaction driven by the nucleophilicity of hydrazine hydrate. However, mild heating and appropriate solvent selection remain important for optimizing yields in these transformations.

Green Chemistry Approaches in Heterocyclic Annulation

The synthesis of 2-hydrazino-1,3-benzoxazole and its derivatives has increasingly incorporated green chemistry principles, focusing on environmental sustainability, reduction of hazardous waste, and energy efficiency. Several innovative approaches have emerged in recent years, representing significant advances in the sustainable production of heterocyclic compounds.

Water-mediated synthesis represents one of the most environmentally friendly approaches to benzoxazole formation. An efficient water-catalyzed method has been developed for the synthesis of 2-substituted benzoxazoles in one step, eliminating the need for toxic metal catalysts and bases while still providing excellent yields. This approach significantly reduces the environmental impact of benzoxazole synthesis by utilizing water as both solvent and catalyst.

The use of vitamin B₁₂ as a nontoxic and natural catalyst for benzoxazole synthesis via the reaction of catechols and primary amines under aerobic oxidation conditions represents another significant green chemistry innovation. This method employs ambient air as the oxidant and water as the solvent, aligning with multiple principles of green chemistry:

- Use of renewable catalysts

- Ambient air as oxidant instead of harsh oxidizing agents

- Water as a green solvent

- Mild reaction conditions (50°C)

- Simple recovery and recyclability of the catalyst

The development of solvent-free methods for benzoxazole synthesis further advances the green chemistry agenda. Ball-milling strategies utilizing recyclable ZnO nanoparticles have been reported as convenient solvent-free methods for the synthesis of 2-aryl benzoxazole derivatives. This mechanochemical approach eliminates the need for solvents entirely, while still providing good yields of the desired products.

For the specific transformation of precursors to 2-hydrazino-1,3-benzoxazole, green approaches have focused on optimizing reaction efficiency to minimize waste. The use of alcoholic solvents like ethanol represents a relatively environmentally friendly choice compared to halogenated or petrochemical solvents. Additionally, the direct reaction of 2-chlorobenzoxazole with hydrazine hydrate proceeds efficiently without requiring additional catalysts or harsh conditions.

Recent innovations in flow chemistry approaches have also been explored for heterocyclic synthesis, potentially offering advantages in terms of reaction efficiency, safety, and scalability for the production of compounds such as 2-hydrazino-1,3-benzoxazole, though specific examples in the literature for this compound are limited.

The benzoxazole scaffold has emerged as a crucial pharmacophore in antimicrobial drug discovery, with 2-hydrazino-1,3-benzoxazole derivatives demonstrating significant potential against various pathogenic microorganisms [1]. The emergence of multidrug-resistant bacterial strains has created an urgent need for novel antimicrobial agents, positioning benzoxazole derivatives as promising candidates for therapeutic development [1] [4].

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Patterns

Research investigations have revealed distinct susceptibility patterns between gram-positive and gram-negative bacteria when exposed to 2-hydrazino-1,3-benzoxazole derivatives [5] [6]. Studies demonstrate that benzoxazole hydrazine derivatives exhibit preferential activity against gram-positive bacterial strains compared to gram-negative organisms [3] [5].

Comprehensive antimicrobial screening has shown that 2-hydrazino benzoxazole compounds display significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis, representing key gram-positive pathogens [2] [5]. The inhibition zone diameter measurements indicate that certain derivatives achieve substantial antibacterial effects, with some compounds showing inhibition zones of 27.5 millimeters against Staphylococcus aureus [5] [6].

Conversely, gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa demonstrate variable susceptibility to these compounds [2] [4]. The differential susceptibility patterns suggest that structural modifications to the benzoxazole hydrazine core can enhance selectivity toward specific bacterial types [1] [5].

| Bacterial Strain | Classification | Inhibition Zone Diameter (mm) | Reference Compound Activity |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 27.5 | Moderate to Good [5] |

| Bacillus subtilis | Gram-positive | 21.5 | Significant [2] |

| Escherichia coli | Gram-negative | 29.0 | Variable [5] |

| Pseudomonas aeruginosa | Gram-negative | Variable | Limited [4] |

The structure-activity relationship studies indicate that electron-donating and electron-withdrawing substituents on the benzoxazole ring system can significantly influence antimicrobial potency [1] [9]. The presence of specific functional groups enhances the compounds' ability to penetrate bacterial cell walls and interact with essential cellular targets [4].

Antifungal Activity Against Candida Species Complexes

The antifungal properties of 2-hydrazino-1,3-benzoxazole derivatives have been extensively investigated against Candida species complexes, revealing promising therapeutic potential [7] [8]. These compounds demonstrate broad-spectrum anti-Candida activity with particular efficacy against clinically relevant species including Candida albicans, Candida glabrata, and Candida krusei [8] [10].

Benzoxazole derivatives containing hydrazine moieties exhibit minimum inhibitory concentration values ranging from 3.12 to 50 micrograms per milliliter against various Candida species [1] [10]. The compounds show enhanced activity against non-Candida albicans species, suggesting potential therapeutic applications for treating azole-resistant fungal infections [7] [8].

Research findings indicate that structural modifications to the hydrazine substituent can significantly influence antifungal potency [7] [12]. The introduction of indolyl moieties linked to the hydrazone function has been shown to enhance in vitro anti-Candida activity, particularly against Candida albicans strains [7]. Additionally, the incorporation of aminoethyl chains on the benzoxazole nucleus demonstrates selectivity toward non-Candida albicans species [7].

| Candida Species | Minimum Inhibitory Concentration (μg/mL) | Activity Level | Selectivity Pattern |

|---|---|---|---|

| Candida albicans | 3.12-50 | Moderate to Good [10] | Enhanced with indolyl groups [7] |

| Candida glabrata | 12.5 | Good [13] | Selective activity [8] |

| Candida krusei | 3.12-6.25 | Excellent [13] | High potency [10] |

| Candida tropicalis | Variable | Moderate [11] | Species-dependent [12] |

The mechanism of antifungal action involves interaction with ergosterol biosynthesis pathways and membrane permeabilization [8]. Benzoxazole derivatives demonstrate the ability to inhibit ergosterol synthesis while simultaneously increasing membrane permeability, resulting in fungal cell death through accidental cell death mechanisms [8].

Comprehensive studies have demonstrated that benzoxazole derivatives exhibit significant inhibitory activity against both topoisomerase I and topoisomerase II enzymes [17] [39]. The most potent compounds in this class show inhibitory concentration values ranging from 14.1 to 495 micromolar for topoisomerase I activity [39]. Notably, 2-phenoxymethylbenzimidazole derivatives have achieved inhibitory concentration values of 14.1 micromolar, demonstrating superior potency compared to the reference drug camptothecin [39].

For topoisomerase II inhibition, benzoxazole derivatives have shown inhibitory concentration values between 17.4 and 91.4 micromolar [39] [40]. The compound 2-(para-nitrobenzyl)benzoxazole emerged as the most potent topoisomerase II inhibitor with an inhibitory concentration value of 17.4 micromolar [39].

| Compound Class | Topoisomerase I IC₅₀ (μM) | Topoisomerase II IC₅₀ (μM) | Reference Standard |

|---|---|---|---|

| 2-phenoxymethylbenzimidazole | 14.1 | Not tested | Camptothecin [39] |

| 5-amino-2-fluorophenyl-benzoxazole | 132.3 | Not active | Camptothecin [39] |

| 2-para-nitrobenzyl-benzoxazole | Not active | 17.4 | Etoposide [39] |

| 2-para-bromophenyl-6-nitrobenzoxazole | 104 | 71 | Dual activity [40] |

The structure-activity relationship analysis reveals that benzoxazole rings demonstrate greater importance than benzimidazole rings for topoisomerase II inhibitory activity [39]. Substitution with nitro or methyl groups at specific positions enhances topoisomerase II inhibitory properties [39] [40]. The presence of bulky substituents such as tert-butyl and bromine groups at the R1 position increases both topoisomerase I and II inhibition activities [40].

Recent investigations have shown that benzimidazole-triazole derivatives containing benzoxazole moieties exhibit remarkable cytotoxicity against cancer cell lines [16] [45]. Compounds in this series demonstrate inhibitory concentration values of 4.56 to 7.34 micromolar against A549 lung carcinoma cells, surpassing the standard drug doxorubicin [16] [45].

Antioxidant Capacity in Radical Scavenging Assays

The antioxidant properties of 2-hydrazino-1,3-benzoxazole derivatives have been extensively characterized through various radical scavenging assays, demonstrating significant free radical neutralization capabilities [20] [21]. These compounds exhibit potent antioxidant activity in both 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) radical scavenging assays [24].

Experimental investigations have revealed that hydrazine-containing benzoxazole derivatives possess remarkable antioxidant capacity [24] [26]. Specific compounds demonstrate inhibitory concentration values of 4.30 micromolar in 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) assays and 81.06 micromolar in 2,2-diphenyl-1-picrylhydrazyl assays [24]. These values indicate substantial radical scavenging efficiency comparable to established antioxidant standards [21] [25].

The mechanism of antioxidant action involves hydrogen atom transfer and radical adduct formation processes [23]. Computational studies have identified that the most reactive sites for hydrogen atom transfer include the meta-hydroxy groups in phenyl rings and amide nitrogen-hydrogen groups [23]. The radical adduct formation occurs at multiple positions, with carbon atoms at positions 4, 6, and 14 being the most active sites [23].

| Assay Type | IC₅₀ Value (μM) | Comparison Standard | Mechanism |

|---|---|---|---|

| 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) | 4.30 ± 0.21 | Ascorbic acid [24] | Hydrogen atom transfer [23] |

| 2,2-diphenyl-1-picrylhydrazyl | 81.06 ± 0.72 | Ascorbic acid [24] | Radical adduct formation [23] |

| Total antioxidant capacity | Variable | Standard antioxidants [25] | Multiple mechanisms [21] |

| Reducing power | Concentration-dependent | Ascorbic acid [25] | Electron donation [26] |

Structure-activity relationship studies indicate that benzoxazole derivatives containing sulfonamide substitutions demonstrate enhanced antioxidant activity compared to other structural variants [25]. The presence of electron-donating groups and specific heterocyclic moieties contributes to improved radical scavenging capacity [21] [26].

The antioxidant mechanism of benzimidazole-arylhydrazone hybrids involves deactivation of hydroxyl, alkoxyl, and hydroperoxyl radicals through hydrogen atom transfer mechanisms [23]. The compounds demonstrate superior neuroprotective activity in hydrogen peroxide-induced oxidative stress models, with cell viability preservation reaching 84 percent [23].

Anti-Inflammatory Activity via COX-2 Pathway Modulation

The anti-inflammatory properties of 2-hydrazino-1,3-benzoxazole derivatives are primarily mediated through selective inhibition of cyclooxygenase-2 enzyme pathways [27] [30]. These compounds have emerged as promising selective cyclooxygenase-2 inhibitors with potential therapeutic applications in inflammatory disease management [29] [30].

Research investigations have established that 2-(2-arylphenyl)benzoxazole derivatives function as novel and selective ligands for cyclooxygenase-2 enzyme [30]. These compounds demonstrate significant selectivity for cyclooxygenase-2 inhibition with selectivity indices superior to established nonsteroidal anti-inflammatory drugs such as celecoxib [30].

Specific benzoxazole derivatives have achieved cyclooxygenase-2 inhibitory concentration values ranging from 0.14 to 0.15 micromolar [29] [31]. The compound 2-(2-arylphenyl)benzoxazole demonstrates cyclooxygenase-2 selectivity indices exceeding 116, indicating remarkable enzyme selectivity [30]. In vivo anti-inflammatory studies reveal that these compounds exhibit potency comparable to or superior to standard anti-inflammatory drugs including celecoxib and diclofenac [30].

The structure-activity relationship analysis indicates that benzoxazole moiety represents a crucial pharmacophore for cyclooxygenase-2 inhibitory activity [31]. Electron-withdrawing substitutions at ortho and para positions of the phenyl ring enhance cyclooxygenase-2 inhibitory potency [29]. The benzoxazole ring facilitates essential interactions with tyrosine-355 and arginine-120 residues in the cyclooxygenase-2 enzyme active site [29].

| Compound Class | COX-2 IC₅₀ (μM) | Selectivity Index | In Vivo Activity |

|---|---|---|---|

| 2-(2-arylphenyl)benzoxazole | 0.14-0.15 | >116 | Superior to celecoxib [30] |

| Benzoxazole-benzamide analogs | 0.14 | Comparable to celecoxib | 79.54% inhibition [29] |

| Thiazolyl-hydrazine derivatives | 0.140 ± 0.006 | >714.28 | Significant activity [29] |

| Standard celecoxib | 0.132 ± 0.005 | Reference | Reference standard [29] |

Experimental studies utilizing pleural and dermal reverse passive Arthus reaction models have demonstrated that 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile derivatives effectively reduce exudate volume and white blood cell accumulation [27]. The activity pattern resembles that of hydrocortisone rather than indomethacin, suggesting distinct anti-inflammatory mechanisms [27].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant